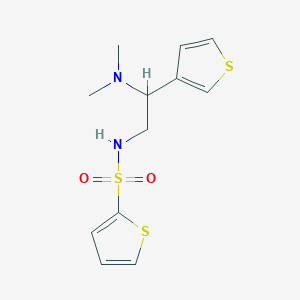

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a dimethylaminoethyl group substituted with a thiophen-3-yl moiety. The compound’s molecular complexity arises from its bifunctional thiophene groups and the dimethylaminoethyl spacer, which may influence solubility, bioavailability, and receptor interaction.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S3/c1-14(2)11(10-5-7-17-9-10)8-13-19(15,16)12-4-3-6-18-12/h3-7,9,11,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVJWFOGGXBGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CS1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 256.34 g/mol. It features a thiophene ring, a sulfonamide group, and a dimethylaminoethyl side chain, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂S |

| Molecular Weight | 256.34 g/mol |

| XLogP | 1.6 |

| Hydrogen Bond Donor | 2 |

| Hydrogen Bond Acceptor | 4 |

| Rotatable Bond Count | 7 |

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase, which can affect pH regulation and bicarbonate transport in cells. Additionally, the dimethylamino group may enhance lipophilicity, facilitating membrane permeability and bioactivity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the inhibition of folate synthesis pathways in bacteria.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the treatment of human breast cancer cells where the compound led to significant reductions in cell viability.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects. The dimethylamino group may interact with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases. Animal models have shown that administration of similar compounds can reduce oxidative stress markers in neuronal tissues.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated several sulfonamide derivatives, including this compound, demonstrating MIC values comparable to standard antibiotics against gram-positive and gram-negative bacteria.

- Cancer Cell Apoptosis : Research presented at the American Association for Cancer Research highlighted that this compound could significantly lower the proliferation rate of breast cancer cells by inducing apoptosis via mitochondrial pathways.

- Neuroprotection : An investigation into the neuroprotective effects revealed that the compound could mitigate oxidative stress-induced cell death in neuronal cell lines, suggesting its potential use in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Sulfonamide Derivatives with Aminoalkyl Substituents

Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80) share structural motifs with the target compound, including tertiary amine groups and aromatic/heterocyclic systems . Key differences include:

- Heterocyclic Core: The target compound uses thiophene rings, whereas analogs in employ quinoline-carboxamide scaffolds. Quinoline’s planar structure may enhance DNA intercalation, whereas thiophene’s sulfur atom could improve metabolic stability.

- Substituent Effects: The dimethylaminoethyl group in the target compound is branched, unlike the linear propyl chain in analogs. This branching may alter steric interactions in biological targets.

| Compound | Core Structure | Amino Group | Molecular Weight |

|---|---|---|---|

| Target Compound | Thiophene sulfonamide | Dimethylaminoethyl | Not Provided |

| N-(3-(dimethylamino)propyl)-quinoline HCl | Quinoline-carboxamide | Dimethylaminopropyl | 309.79 |

| N-(2-pyrrolidinylethyl)-quinoline HCl | Quinoline-carboxamide | Pyrrolidinylethyl | 321.80 |

Thiophene Sulfonamides with Aryl Substituents

N-(3-acetylphenyl)thiophene-2-sulfonamide (C₁₂H₁₁NO₃S₂, MW 281.35) and N-(2-ethoxyphenyl)-2-thiophenesulfonamide (C₁₂H₁₃NO₃S₂, MW 283.37) are structurally simpler analogs . Comparisons include:

- Aryl vs.

- Molecular Weight: The target compound’s molecular weight is likely higher due to its additional thiophene and dimethylamino groups, which may impact pharmacokinetics.

Complex Heterocyclic Sulfonamides

Compounds like 1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide () incorporate metal-organic frameworks (ferrocene) and bicyclic systems . These structures highlight divergent applications:

- Electrochemical Properties : Ferrocene-containing analogs may be used in catalysis or biosensors, whereas the target compound’s lack of metal centers suggests a focus on biological activity.

- Stereochemical Complexity : The bicycloheptane system in introduces stereochemical challenges absent in the target compound.

Pharmacological and Regulatory Considerations

- Impurity Profiles: USP-related compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () are monitored in pharmaceuticals, suggesting that the target compound’s synthesis must control for similar byproducts .

- Bioactivity: Dimethylamino groups in compounds are associated with receptor modulation (e.g., NMDA antagonism), implying that the target compound may interact with CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.